molecular formula C19H24N4O2 B2397555 N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine CAS No. 2415554-59-3

N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2397555
CAS No.: 2415554-59-3
M. Wt: 340.427
InChI Key: ZGHWPNKZYBLNRG-UHFFFAOYSA-N
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Description

N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine: is a complex organic compound with a unique structure that combines a methoxyphenyl group, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the individual components. The methoxyphenyl group can be synthesized through the methylation of phenol, while the piperidine ring is often prepared via cyclization reactions. The pyrimidine moiety is synthesized through condensation reactions involving appropriate precursors. The final step involves coupling these components under specific reaction conditions, such as the use of catalysts and controlled temperatures, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for receptors or enzymes, providing insights into biochemical pathways and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industry, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: The uniqueness of N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine lies in its combination of a methoxyphenyl group, a piperidine ring, and a pyrimidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-14-12-18(21-13-20-14)22(2)15-8-10-23(11-9-15)19(24)16-6-4-5-7-17(16)25-3/h4-7,12-13,15H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHWPNKZYBLNRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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